molecular formula C22H22BrN3O2S2 B273847 2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No. B273847
M. Wt: 504.5 g/mol
InChI Key: UASAAJKUOYKESW-KNOSKDQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a thiazolidinone derivative that exhibits promising anti-inflammatory, anti-tumor, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of NF-κB activation, which is a key transcription factor involved in the production of pro-inflammatory cytokines. Its anti-tumor activity is thought to be mediated through the induction of apoptosis in cancer cells by activating the caspase cascade. Its anti-microbial activity is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial activities. It is also relatively easy to synthesize and has a high purity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action to better understand how it exerts its anti-inflammatory, anti-tumor, and anti-microbial activities. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, it may be worthwhile to investigate its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and infectious diseases.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one involves a multi-step process that includes the reaction of 4-bromoaniline with 2-aminobenzothiazole in the presence of acetic acid and sulfuric acid to form 2-(4-bromoanilino)benzothiazole. This intermediate is then reacted with 3-butenoic acid in the presence of triethylamine to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with thiosemicarbazide to form the thiazolidinone derivative.

Scientific Research Applications

2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to exhibit anti-microbial activity against a wide range of bacteria and fungi.

properties

Product Name

2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one

Molecular Formula

C22H22BrN3O2S2

Molecular Weight

504.5 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22BrN3O2S2/c1-4-5-12-26-20(27)19(30-22(26)24-15-8-6-14(23)7-9-15)21-25(2)17-13-16(28-3)10-11-18(17)29-21/h6-11,13H,4-5,12H2,1-3H3/b21-19-,24-22?

InChI Key

UASAAJKUOYKESW-KNOSKDQYSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\N(C3=C(S2)C=CC(=C3)OC)C)/SC1=NC4=CC=C(C=C4)Br

SMILES

CCCCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=NC4=CC=C(C=C4)Br

Canonical SMILES

CCCCN1C(=O)C(=C2N(C3=C(S2)C=CC(=C3)OC)C)SC1=NC4=CC=C(C=C4)Br

Origin of Product

United States

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